molecular formula C13H17IN2O B14908487 N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

Cat. No.: B14908487
M. Wt: 344.19 g/mol
InChI Key: NGKLQYUOHVVILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodophenyl)-3-methylpiperidine-1-carboxamide (CAS 1072282-30-4) is a chemical compound offered with a high purity of 98% and a molecular weight of 344.20 g/mol . Its structure incorporates a piperidine ring, which is recognized in medicinal chemistry as a privileged scaffold and a common bioisostere for piperazine. The carbonyl group in the carboxamide linkage can serve as a hydrogen bond acceptor, which may help in establishing key interactions with biological targets . The 3-iodophenyl group provides a versatile handle for further synthetic elaboration, making this compound a valuable building block for constructing more complex molecules. Potential research applications for this compound include use as a synthetic intermediate in medicinal chemistry programs, particularly in the exploration of new pharmacologically active agents. It may also serve as a key intermediate in the synthesis of compounds for diagnostic purposes . Researchers are advised to handle this material with care. It carries warning GHS07 pictograms and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H17IN2O

Molecular Weight

344.19 g/mol

IUPAC Name

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17IN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17)

InChI Key

NGKLQYUOHVVILR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of 3-Iodobenzoyl Chloride :

    • 3-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. The reaction yields 3-iodobenzoyl chloride with >95% conversion.
    • Critical factor: Moisture must be excluded to prevent hydrolysis to the carboxylic acid.
  • Amide Bond Formation :

    • 3-Methylpiperidine is dissolved in a polar aprotic solvent (e.g., DCM or tetrahydrofuran) and cooled to 0°C.
    • 3-Iodobenzoyl chloride is added dropwise, followed by a base (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge HCl.
    • The reaction proceeds at 25°C for 12–24 hours, yielding the target compound with 70–85% isolated purity.

Optimization Insights :

  • Catalyst Use : Adding 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst increases yield to 88–92% by accelerating acylation.
  • Solvent Choice : Tetrahydrofuran (THF) outperforms DCM in minimizing side reactions (e.g., N-alkylation).

Alternative Pathway: Nucleophilic Substitution on Preformed Piperidine Scaffolds

For industrial-scale production, a modular approach using prefunctionalized piperidine derivatives is employed (Figure 2).

Synthesis of 3-Methylpiperidine

3-Methylpiperidine is synthesized via gas-phase cyclization of 2-methyl-1,5-diaminopentane over acidic zeolite catalysts (e.g., H-ZSM-5) at 300–375°C under 5–10 bar H₂. This method achieves 90–95% conversion with <2% residual diamine.

Carboxamide Installation

  • Piperidine Activation :

    • 3-Methylpiperidine is reacted with phosgene (COCl₂) or N,N'-carbonyldiimidazole (CDI) to form the reactive 1-piperidyl carbonylimidazole intermediate.
  • Coupling with 3-Iodoaniline :

    • The intermediate is treated with 3-iodoaniline in DCM at 25°C for 6 hours, yielding N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide with 80–85% efficiency.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.
  • Compatible with continuous-flow reactors for high-throughput synthesis.

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate the reaction (Table 1).

Protocol

  • Step 1 : 3-Iodobenzoic acid (1 equiv), 3-methylpiperidine (1.2 equiv), and HATU (1.5 equiv) are mixed in DMF.
  • Step 2 : The mixture is irradiated at 100°C for 15 minutes under 300 W microwave power.
  • Yield : 89–93% with >98% purity by HPLC.

Key Benefits :

  • Reduces reaction time from hours to minutes.
  • Minimizes solvent use (5–10 mL/g substrate).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Purity
Direct Amide Coupling 70–85 12–24 h Moderate 85–90%
Nucleophilic Substitution 80–85 6–8 h High 90–95%
Microwave-Assisted 89–93 15 min Low >98%

Industrial Preference : The nucleophilic substitution route is favored for kilogram-scale production due to robust impurity control and compatibility with existing infrastructure.

Challenges and Optimization Strategies

Iodine Stability

The 3-iodophenyl group is prone to dehalogenation under basic conditions. Mitigation strategies include:

  • Using milder bases (e.g., NaHCO₃ instead of NaOH).
  • Performing reactions under inert atmosphere (N₂ or Ar).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted 3-iodoaniline.
  • Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Emerging Approaches

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in ionic liquids (e.g., [BMIM][PF₆]), achieving 78–82% yield at 40°C. This method is eco-friendly but limited by enzyme cost.

Photoredox Cross-Coupling

Visible-light-mediated coupling of 3-iodoaniline with 3-methylpiperidine carbonyl radicals shows promise (yield: 65–70%) but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium

Biological Activity

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that compounds with similar structures often modulate the function of heat shock proteins (Hsp90), which play a crucial role in protein folding and degradation pathways. These interactions can lead to both pro-survival and cytotoxic effects, depending on the concentration and context of treatment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the iodine atom in the phenyl ring enhances lipophilicity, which may improve binding affinity to target proteins. Modifications in the piperidine moiety have also been shown to influence biological activity significantly. For instance, substituents that enhance hydrogen bonding or steric interactions can lead to increased potency against specific cancer cell lines .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are critical for assessing its potential therapeutic window.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)75.3
COV318 (Ovarian)92

These results suggest that while the compound has varying efficacy across different cell types, it maintains a promising profile for further development as an anticancer agent .

Case Studies

A series of case studies have highlighted the potential clinical applications of this compound. One study observed its effects on apoptosis induction in hypopharyngeal tumor cells, demonstrating a significant increase in apoptotic markers compared to control groups . Another investigation focused on its neuroprotective properties, where it was shown to mitigate neurodegeneration in models of Alzheimer's disease through modulation of cholinergic pathways .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

N-(3-Iodophenyl)maleimide (Compound 27)
  • Structure : Maleimide core with 3-iodophenyl substitution.
  • Activity : Exhibits potent inhibitory activity (IC50 = 2.24 μM), the highest among halogenated phenylmaleimides .
  • Key Insight : The 3-iodo substitution enhances activity compared to chloro or bromo analogs, likely due to iodine’s larger van der Waals radius and capacity for halogen bonding.
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
  • Structure : Triazolopyridazine-piperidine hybrid with 3-chlorophenyl.
  • Activity: Not explicitly reported, but chlorine’s smaller size and lower hydrophobicity compared to iodine may reduce target affinity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Bromine at the 3-position with an additional 2-methyl group.
  • Structural Feature : Near-planar conformation due to π-conjugation through the amide bridge; centrosymmetric dimers via hydrogen bonding .
  • Implication : Methyl substitution adjacent to halogen may sterically hinder binding, offsetting bromine’s moderate electronic effects.

Piperidine-Carboxamide Derivatives

N-(Butan-2-yl)-3-Methylpiperidine-1-Carboxamide
  • Structure : Aliphatic butan-2-yl substituent instead of halogenated aryl.
  • Physicochemical Properties :
    • Molecular Weight: 198.31
    • logP: 2.36
    • Polar Surface Area: 26.68 Ų .
3-(Acetyl{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}amino)-N-(3-Fluoro-2-methylphenyl)piperidine-1-carboxamide
  • Structure : Fluorine at the 3-position with a methyl group and complex oxadiazole side chain.
  • Key Feature : Fluorine’s electronegativity may enhance metabolic stability, but the bulky oxadiazole group could limit membrane permeability .

Structural and Electronic Comparisons

Compound Halogen Core Structure IC50 (μM) logP Key Feature
N-(3-Iodophenyl)-3-methylpiperidine-1-carboxamide I Piperidine-carboxamide N/A ~3.5* High hydrophobicity, halogen bonding
N-(3-Iodophenyl)maleimide (27) I Maleimide 2.24 N/A Optimal halogen position for activity
N-(3-Chlorophenyl)-triazolopyridazine Cl Triazolopyridazine N/A N/A Smaller halogen, reduced steric bulk
N-(Butan-2-yl)-3-methylpiperidine None Piperidine-carboxamide N/A 2.36 Improved solubility, lower MW

*Estimated based on iodine’s contribution to logP.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.